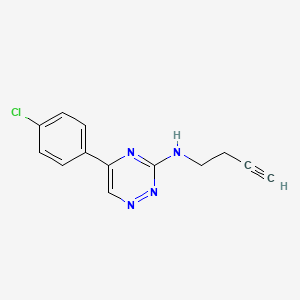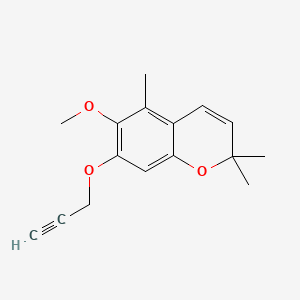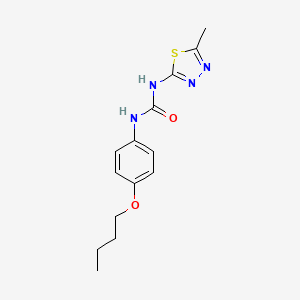![molecular formula C15H20O3 B14308275 1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one CAS No. 111651-85-5](/img/no-structure.png)
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a hexyloxy group and a hydroxyprop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one typically involves the reaction of 3-(hexyloxy)benzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, where the aldehyde and ketone react to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one can be compared with similar compounds such as:
1-[3-(Methoxy)phenyl]-3-hydroxyprop-2-en-1-one: Similar structure but with a methoxy group instead of a hexyloxy group.
1-[3-(Ethoxy)phenyl]-3-hydroxyprop-2-en-1-one: Contains an ethoxy group instead of a hexyloxy group.
1-[3-(Butoxy)phenyl]-3-hydroxyprop-2-en-1-one: Features a butoxy group instead of a hexyloxy group.
The uniqueness of this compound lies in its hexyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity, making it distinct from its analogs.
Propriétés
| 111651-85-5 | |
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-(3-hexoxyphenyl)-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-11-18-14-8-6-7-13(12-14)15(17)9-10-16/h6-10,12,16H,2-5,11H2,1H3 |
Clé InChI |
UZCGCZYUXGVKMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)C(=O)C=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)







